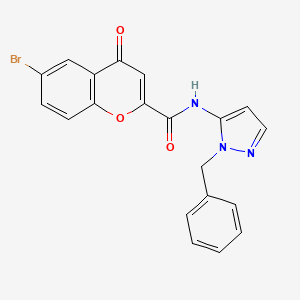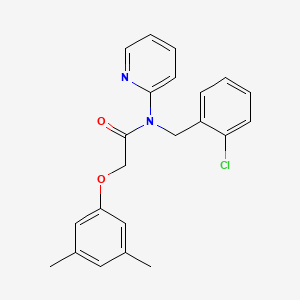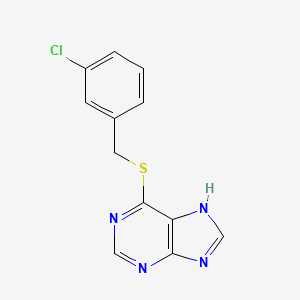![molecular formula C17H14ClN3O3 B11303245 N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11303245.png)
N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-クロロフェニル)-2-[3-(5-メチル-1,2,4-オキサジアゾール-3-イル)フェノキシ]アセトアミドは、アセトアミド類に属する合成有機化合物です。この化合物は、クロロフェニル基、オキサジアゾール環、およびフェノキシアセトアミド部分を特徴としています。このような構造を持つ化合物は、多くの場合、その潜在的な生物活性と様々な分野における応用について研究されています。
準備方法
合成経路と反応条件
N-(2-クロロフェニル)-2-[3-(5-メチル-1,2,4-オキサジアゾール-3-イル)フェノキシ]アセトアミドの合成は、通常、複数のステップを伴います。
オキサジアゾール環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化することにより達成できます。
フェノキシ基の結合: このステップは、オキサジアゾール中間体をフェノール誘導体と反応させることを伴い、多くの場合、塩基性条件下で行われます。
アセトアミド基の導入: これは、中間体を無水酢酸や塩化アセチルなどのアシル化剤と反応させることで行うことができます。
工業生産方法
このような化合物の工業生産は、通常、高収率と高純度を確保するために、上記の合成経路の最適化を伴います。これには、触媒の使用、反応温度の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
N-(2-クロロフェニル)-2-[3-(5-メチル-1,2,4-オキサジアゾール-3-イル)フェノキシ]アセトアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応する酸化物または他の酸化された誘導体になる可能性があります。
還元: 還元反応は、アミンまたは他の還元された生成物の形成につながる可能性があります。
置換: フェニル環上の塩素原子は、アルキル、アリール、またはアミノ基などの他の基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、過酸化水素、三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、または触媒的ハイドロジェネーションなどの還元剤を使用できます。
置換: 求核置換反応は、水酸化ナトリウム、アンモニア、または有機金属化合物などの試薬を使用して行うことができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって酸化物またはケトンが生成される可能性があり、還元によってアミンまたはアルコールが生成される可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生化学的研究におけるプローブまたはリガンドとしての潜在的な用途。
医学: 潜在的な治療用途のための薬理学的特性の調査。
産業: 新素材の開発または化学製造における中間体として使用されます。
作用機序
N-(2-クロロフェニル)-2-[3-(5-メチル-1,2,4-オキサジアゾール-3-イル)フェノキシ]アセトアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、このような化合物は酵素、受容体、または他のタンパク質と相互作用し、生物学的経路の調節につながる可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- 例として、N-(2-クロロフェニル)アセトアミド 、2-(5-メチル-1,2,4-オキサジアゾール-3-イル)フェノール 、および2-(3-フェノキシ)アセトアミド があります。
N-(2-クロロフェニル)-2-[3-(5-メチル-1,2,4-オキサジアゾール-3-イル)フェノキシ]アセトアミド: は、他のアセトアミド、オキサジアゾール、およびフェノキシ誘導体と比較できます。
独自性
N-(2-クロロフェニル)-2-[3-(5-メチル-1,2,4-オキサジアゾール-3-イル)フェノキシ]アセトアミドの独自性は、その官能基の特定の組み合わせにあり、他の類似化合物と比較して、独自の生物学的または化学的特性を付与する可能性があります。
特性
分子式 |
C17H14ClN3O3 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-19-17(21-24-11)12-5-4-6-13(9-12)23-10-16(22)20-15-8-3-2-7-14(15)18/h2-9H,10H2,1H3,(H,20,22) |
InChIキー |
MXXPGIRYZFLDDW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11303163.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isopropylpropanamide](/img/structure/B11303166.png)
![4-Methoxyphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11303172.png)
![1-(3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303176.png)
![4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B11303178.png)

![N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide](/img/structure/B11303195.png)
![4-({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11303210.png)
![N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11303211.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11303212.png)

![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11303216.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11303234.png)
